![molecular formula C5H7F2N3O2S B1430235 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide CAS No. 1540633-86-0](/img/structure/B1430235.png)
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Biological Evaluation
A key area of research involves the synthesis and biological evaluation of derivatives of this compound. For instance, a study by Penning et al. (1997) focused on sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research is significant for understanding the compound's potential in developing selective inhibitors for COX-2, which is crucial in treating conditions like arthritis.
Enzyme Inhibition
Another important application is in enzyme inhibition. For example, Ozmen Ozgun et al. (2019) synthesized compounds including pyrazoline and sulfonamide pharmacophores, which showed potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. These findings are valuable for the development of inhibitors for these enzymes, potentially applicable in treating glaucoma, epilepsy, and other conditions.
Medicinal Chemistry Applications
The compound's derivatives are also explored for their potential in medicinal chemistry. For instance, Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This study demonstrates the utility of these compounds in synthesizing diverse medicinal chemistry molecules.
Antiproliferative Activities
Research has also been conducted on the antiproliferative activities of pyrazole-sulfonamide derivatives. A study by Mert et al. (2014) found that these derivatives displayed cell selective effects against tumor cells. This suggests potential applications in cancer research, particularly in identifying new treatments or drugs.
Patent Review and Chemical Synthesis
Further, the compound's relevance is highlighted in patent reviews and studies focused on chemical synthesis. Gulcin and Taslimi (2018) reviewed the main classes of sulfonamide inhibitors, including derivatives of pyrazole, indicating their importance in ongoing pharmaceutical research.
properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2S/c6-5(7)3-10-2-4(1-9-10)13(8,11)12/h1-2,5H,3H2,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLXROZSDAZMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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